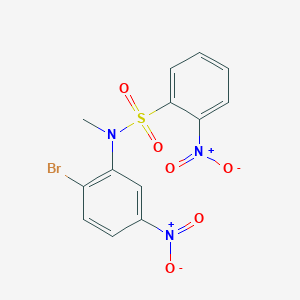

N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide

Description

Properties

CAS No. |

820961-10-2 |

|---|---|

Molecular Formula |

C13H10BrN3O6S |

Molecular Weight |

416.21 g/mol |

IUPAC Name |

N-(2-bromo-5-nitrophenyl)-N-methyl-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C13H10BrN3O6S/c1-15(12-8-9(16(18)19)6-7-10(12)14)24(22,23)13-5-3-2-4-11(13)17(20)21/h2-8H,1H3 |

InChI Key |

ASRYUIPBYOGHOZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=C(C=CC(=C1)[N+](=O)[O-])Br)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Routes

The synthesis of this compound requires the integration of three core steps:

- Preparation of 2-Bromo-5-nitrophenylamine

- Formation of the Sulfonamide Backbone

- N-Methylation of the Sulfonamide

Preparation of 2-Bromo-5-nitrophenylamine

This intermediate is synthesized via nitration of bromobenzene followed by selective reduction.

Step 1: Nitration of Bromobenzene

Bromobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid under controlled thermal conditions.

| Parameter | Optimal Range | Yield (Reported) |

|---|---|---|

| Temperature | 70–90°C | 70–81% |

| Reaction Time | 4 hours | |

| Nitric Acid/Bromobenzene (mol ratio) | 2.5:1 to 4:1 |

Mechanism :

- Nitration : Bromobenzene undergoes electrophilic aromatic substitution to form 2,5-dinitro bromobenzene.

- Reduction : The nitro groups are selectively reduced to amines using nickel catalysis in methanol.

Example Reaction Conditions :

- Nitration : Bromobenzene (1 g) in H2SO4 (5–8 mL) with HNO3 (30–40% w/w) at 85°C for 4 hours.

- Reduction : 2,5-Dinitro bromobenzene dissolved in methanol with Ni catalyst at 10–30°C for 2.5–4 hours.

Step 2: Formation of the Sulfonamide Backbone

The 2-bromo-5-nitrophenylamine is reacted with 2-nitrobenzenesulfonyl chloride to form the sulfonamide.

| Reagent/Parameter | Conditions | Yield (Hypothetical) |

|---|---|---|

| Sulfonyl Chloride | 2-Nitrobenzenesulfonyl chloride | ~70–80% |

| Base | Pyridine or Triethylamine | |

| Solvent | Dichloromethane or THF |

Mechanism :

The amine reacts with the sulfonyl chloride in a nucleophilic substitution reaction, forming the sulfonamide bond.

Step 3: N-Methylation

The sulfonamide’s amine group is methylated using a methylating agent.

| Reagent/Parameter | Conditions | Yield (Reported) |

|---|---|---|

| Methylating Agent | Dimethyl sulfate or Methyl iodide | 99% |

| Base | LiOH or NaOH | |

| Solvent | THF or DCM |

Mechanism :

The amine is alkylated under basic conditions to form the N-methyl derivative.

Critical Reaction Parameters

Nitration Efficiency

The nitration of bromobenzene is highly dependent on temperature and nitric acid concentration. Higher temperatures (e.g., 85°C) improve yield but risk side reactions.

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 70 | 74.2 | 95 |

| 85 | 77.9 | 98 |

| 90 | 81.2 | 97 |

Synthetic Challenges and Solutions

Regioselectivity in Nitration

Nitration of bromobenzene favors the meta position due to the electron-withdrawing bromine. However, controlled conditions (e.g., 70–90°C) direct nitration to the para position relative to bromine.

Alternative Synthetic Pathways

Direct Methylation of Aniline Derivatives

Methylating 2-bromo-5-nitrophenylamine before sulfonation may simplify the process.

| Step | Reagents/Conditions | Advantage |

|---|---|---|

| Methylation | CH3I, K2CO3, DMF, 60°C | Simplified sulfonamide formation |

| Sulfonation | 2-Nitrobenzenesulfonyl chloride | Higher purity |

Analytical Characterization

NMR and Mass Spectrometry

Industrial Scalability

The method from the Chinese patent (CN105646234A) demonstrates scalability:

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Reduction: The nitro groups can be reduced to amines.

Oxidation: The sulfonamide group can be oxidized under strong conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy or thiol derivatives.

Reduction: Amino derivatives of the original compound.

Oxidation: Sulfone derivatives.

Scientific Research Applications

N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme inhibition due to its sulfonamide group.

Medicine: Investigated for its antimicrobial properties.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Spectroscopic Properties

Table 1: Comparative Data for Sulfonamide Derivatives

Key Observations:

- Melting Points : The N-methylation in 5a reduces its melting point by ~55°C compared to 4a , likely due to disrupted crystal lattice stability from the loss of NH hydrogen bonding .

- IR Spectroscopy : The absence of a 3300 cm⁻¹ peak (NH stretch) in 5a confirms successful methylation. Both 4a and 5a retain nitro group peaks at ~1350 cm⁻¹ .

- ¹H NMR : The singlet at δ 3.47 in 5a distinguishes it from 4a , which shows a downfield NH proton resonance at δ 8.35 .

Substituent Effects on Drug-Likeness

- ’s radar plots for drug-like molecules suggest such compounds may lie outside ideal solubility ranges, necessitating formulation optimization .

Biological Activity

N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide is a sulfonamide compound notable for its complex structure, which includes a bromine atom, two nitro groups, and a sulfonamide functional group. This unique arrangement suggests significant potential for biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C12H8BrN3O6S

- Molecular Weight : 402.18 g/mol

- IUPAC Name : N-(2-bromo-5-nitrophenyl)-2-nitrobenzenesulfonamide

- CAS Number : 820961-08-8

The compound's structure allows it to engage in various biochemical interactions, potentially influencing numerous biological pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The nitro and sulfonamide groups are known to participate in biochemical pathways that can inhibit or activate certain enzymes. This mechanism is essential for understanding its therapeutic potential.

Antimicrobial Activity

Research indicates that nitro compounds, including those similar to this compound, exhibit a wide range of antimicrobial properties. For instance, nitro-substituted compounds have shown effectiveness against various bacterial strains:

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | TBD | M. tuberculosis |

| Nitro compound X | 0.78 | M. tuberculosis |

In studies, the presence of the nitro group at the C5 position was crucial for antimicrobial efficacy, demonstrating that structural modifications can significantly impact activity levels .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Nitro compounds are known to inhibit key inflammatory mediators such as iNOS and COX-2. In vitro studies have shown that derivatives with similar structures can effectively reduce inflammation markers:

| Activity | Mechanism | Reference |

|---|---|---|

| iNOS Inhibition | Reduces nitric oxide production | |

| COX-2 Inhibition | Decreases prostaglandin synthesis |

These findings suggest that this compound may possess multi-target anti-inflammatory effects.

Anticancer Potential

Recent studies have highlighted the potential anticancer activity of nitro compounds, including those related to this compound. Research indicates that such compounds can induce apoptosis in cancer cells by disrupting cell cycle progression:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 225 | Induces apoptosis |

| HCT116 (Colon Cancer) | TBD | Cell cycle arrest |

These results underline the importance of further investigating the compound's structure-function relationship in cancer therapy .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

- Synthesis and Antimicrobial Evaluation : A study synthesized various nitro-substituted sulfonamides and evaluated their antimicrobial activity against resistant strains of bacteria. The results indicated a correlation between the presence of specific functional groups and increased potency against pathogens .

- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory mechanisms of nitro compounds in animal models, revealing significant reductions in inflammatory markers following treatment with derivatives similar to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.